5-(3-(4-Bromophenyl)propyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(4-Bromophenyl)propyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group, a propyl chain, and an ethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4-Bromophenyl)propyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride, ethyl hydrazinecarboxylate, and propylamine.
Formation of Intermediate: The first step involves the reaction of 4-bromobenzyl chloride with propylamine to form 4-bromophenylpropylamine.
Cyclization: The intermediate is then subjected to cyclization with ethyl hydrazinecarboxylate under controlled conditions to form the triazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Industrial methods may also include the use of automated reactors and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-(4-Bromophenyl)propyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can lead to various oxidation states and functional groups.
Scientific Research Applications
5-(3-(4-Bromophenyl)propyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3-(4-Bromophenyl)propyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
5-(3-(4-Chlorophenyl)propyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure with a chlorine atom instead of bromine.
5-(3-(4-Fluorophenyl)propyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure with a fluorine atom instead of bromine.
5-(3-(4-Methylphenyl)propyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The uniqueness of 5-(3-(4-Bromophenyl)propyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one lies in the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Biological Activity
5-(3-(4-Bromophenyl)propyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific triazole derivative, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C13H15BrN4O, with a molecular weight of approximately 300.19 g/mol. The presence of the bromophenyl group is significant as it often enhances the biological activity of compounds.
Antimicrobial Activity
The antimicrobial properties of 1,2,4-triazole derivatives are well-documented. Research has shown that compounds within this class can inhibit the growth of various bacteria and fungi. For instance:
In studies involving various triazole derivatives, it was found that modifications in the side chains significantly influenced their antimicrobial potency. The presence of a bromine atom in the phenyl ring was associated with increased activity against certain pathogens.
Antifungal Activity
Triazoles are primarily known for their antifungal properties. They inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition leads to the accumulation of toxic sterol precursors and ultimately disrupts fungal cell membrane integrity.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that triazole derivatives exhibited varying degrees of antimicrobial activity against clinical isolates of Candida species. The compound was tested against multiple strains and showed promising results in inhibiting fungal growth.
- Mechanism of Action : Research indicates that the mechanism by which triazole derivatives exert their antifungal effects involves targeting the cytochrome P450 enzyme system. This leads to a depletion of ergosterol and an accumulation of toxic sterols in fungal cells.
Properties
Molecular Formula |
C13H16BrN3O |
---|---|
Molecular Weight |
310.19 g/mol |
IUPAC Name |
3-[3-(4-bromophenyl)propyl]-4-ethyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C13H16BrN3O/c1-2-17-12(15-16-13(17)18)5-3-4-10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3,(H,16,18) |
InChI Key |
KFGLQDRAVDKLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=O)CCCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.